N-(2,4-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-5-12(11(2)8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROSURQRAQTOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a pyrimidine ring linked to a sulfanyl group and an acetamide moiety, which contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound can be classified into several categories:
- Anticancer Activity
- Several studies have evaluated the anticancer potential of compounds related to this structure. For instance, derivatives containing pyrimidine and thiazole rings have shown significant inhibitory effects on various cancer cell lines. The compound's mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.
- In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents, indicating potent anticancer activity. For example, compounds similar to this compound have shown IC50 values ranging from 0.24 µM to 1.95 µM against various cancer cell lines including prostate and breast cancers .
-
Antiviral and Antimicrobial Properties
- Compounds related to this structure have been reported to exhibit antiviral properties against influenza viruses and other pathogens. The mechanism often involves interference with viral replication processes .
- Antimicrobial activity has also been documented, with certain derivatives showing efficacy against a range of bacterial strains .
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrimidine derivatives, this compound was tested against several cancer cell lines including HCT-15 (colon cancer) and K-562 (leukemia). The results indicated significant growth inhibition with an overall growth percentage (GP) reduction observed at concentrations as low as 0.5 µM.
Case Study 2: Antiviral Activity
A separate investigation focused on the antiviral activity of related compounds against influenza virus strains demonstrated that these compounds could inhibit viral replication effectively in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency.
Comparison with Similar Compounds
Analysis :
- Heterocyclic Moieties : The pyrimidin-2-ylsulfanyl group distinguishes the target compound from triazole (WH7) or pyridine-based derivatives (533, 602). Sulfanyl groups may enhance redox activity or metal coordination, influencing mode of action .
Comparison with Fungicidal Acetamides
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) is a fungicide targeting oomycete pathogens.
| Parameter | Target Compound | Oxadixyl |
|---|---|---|
| Aromatic Substituent | 2,4-Dimethylphenyl | 2,6-Dimethylphenyl |
| Functional Groups | Pyrimidin-2-ylsulfanyl, acetamide | Methoxy, oxazolidinyl, acetamide |
| Application | Unknown (hypothesized herbicidal) | Fungicidal (oomycete inhibition) |
Analysis :
- The 2,6-dimethyl configuration in oxadixyl may optimize steric effects for fungal enzyme inhibition, whereas the 2,4-dimethyl group in the target compound could favor interactions with plant auxin receptors .
Sulfanyl-Containing Analogues
N-Allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide (CAS 339097-62-0) shares the sulfanyl-acetamide core but differs in substituents:
| Parameter | Target Compound | N-Allyl-2-[(2,6-DCP)sulfanyl]acetamide |
|---|---|---|
| Aromatic Substituent | 2,4-Dimethylphenyl | 2,6-Dichlorophenyl |
| Additional Groups | Pyrimidin-2-ylsulfanyl | Allyl, dichlorophenyl |
| Molecular Weight | Not reported | 276.18 g/mol |
Analysis :
- The allyl group may confer reactivity toward nucleophilic targets, unlike the pyrimidine ring in the target compound .
Research Findings and Gaps
- Biological Activity : While structural analogues like WH7 and 533 exhibit herbicidal activity via auxin mimicry , the target compound’s pyrimidinyl-sulfanyl group may confer unique properties (e.g., kinase inhibition or antimicrobial effects) that remain unexplored.
- Physicochemical Properties : Computational modeling predicts moderate lipophilicity (logP ~2.5–3.0) for the target compound, comparable to oxadixyl (logP 2.8) but lower than chlorinated derivatives like 533 (logP ~3.5) .
- Synthetic Accessibility: The pyrimidin-2-ylsulfanyl group may complicate synthesis compared to simpler phenoxy or pyridine derivatives, necessitating optimized coupling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
